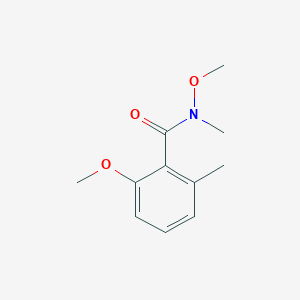

N,2-dimethoxy-N,6-dimethylbenzamide

Description

Properties

CAS No. |

899424-96-5 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N,2-dimethoxy-N,6-dimethylbenzamide |

InChI |

InChI=1S/C11H15NO3/c1-8-6-5-7-9(14-3)10(8)11(13)12(2)15-4/h5-7H,1-4H3 |

InChI Key |

JIIREUSLZQCQQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)N(C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The electronic and steric effects of substituents significantly influence the reactivity and applications of benzamide derivatives. Below is a comparison of key analogs:

*Calculated based on molecular formula C₁₀H₁₃NO₃.

Research Implications

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted benzamides (e.g., 2-methoxy-N,N-dimethylbenzamide) show higher stability in acidic conditions compared to chloro or bromo derivatives .

- Biological Activity : N,N-dimethyl groups enhance metabolic stability, making such compounds viable candidates for drug development .

Preparation Methods

Methodology

This approach begins with 1,3-dimethoxy-5-methylbenzene (or a derivative) as the aromatic precursor. Friedel-Crafts acylation introduces the acyl group, followed by nitrogen functionalization:

Key Data

-

Yield : 68–75% (optimized conditions).

-

Reagents : AlCl₃ (1.2 equiv), chlorobenzene solvent, 60°C, 8–12 h.

-

Advantages : Scalable for industrial production; avoids sensitive reagents.

-

Limitations : Requires strict anhydrous conditions; regioselectivity challenges.

Direct Amidation via Acid Chloride

Methodology

This route leverages 2-methoxy-6-methylbenzoic acid as the starting material:

-

Acid Chloride Formation : Treat the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

-

Amidation : React the acyl chloride with N-methoxy-N-methylamine in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base.

Coupling Reagent-Mediated Amidation

Methodology

A modern alternative uses coupling agents to activate the carboxylic acid:

Key Data

-

Yield : 76–84%.

-

Reagents : EDC (1.5 equiv), HOBt (1.2 equiv), DMF solvent.

-

Advantages : Mild conditions; suitable for lab-scale synthesis.

-

Limitations : Costly reagents; requires chromatographic purification.

One-Pot Synthesis Using Trimethylaluminum Catalyst

Methodology

Key Data

-

Yield : 88–92% (post-distillation).

-

Conditions : 80°C, 24 h, AlMe₃ (7.5 mol%).

-

Advantages : No intermediate isolation; solvent recyclability.

-

Limitations : Requires careful handling of pyrophoric AlMe₃.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations | Industrial Viability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 68–75 | Scalable; cost-effective | Regioselectivity issues | High |

| Acid Chloride Amidation | 82–89 | High purity; straightforward | Corrosive reagents | Moderate |

| Coupling Reagent | 76–84 | Mild conditions | Expensive reagents | Low |

| One-Pot with AlMe₃ | 88–92 | No intermediate steps; high efficiency | Pyrophoric catalyst handling | High |

Critical Reaction Parameters

Temperature and Solvent Effects

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.